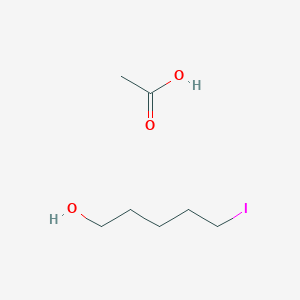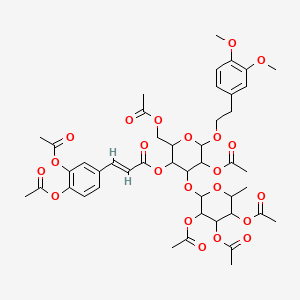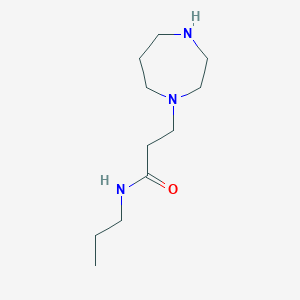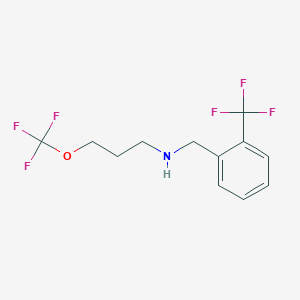
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a propyl and benzyl amine structure, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-trifluoromethoxypropyl bromide with 2-trifluoromethylbenzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-propyl ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s trifluoromethoxy and trifluoromethyl groups can enhance its binding affinity and specificity, leading to more potent and selective effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorinated groups, used in the production of high-performance polymers.
Other Trifluoromethylated Amines: Compounds with trifluoromethyl groups attached to amine structures, which may have similar chemical properties and applications.
Uniqueness
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine is unique due to the combination of trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, thermal stability, and resistance to metabolic degradation, making the compound valuable for various applications.
Properties
Molecular Formula |
C12H13F6NO |
|---|---|
Molecular Weight |
301.23 g/mol |
IUPAC Name |
3-(trifluoromethoxy)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H13F6NO/c13-11(14,15)10-5-2-1-4-9(10)8-19-6-3-7-20-12(16,17)18/h1-2,4-5,19H,3,6-8H2 |
InChI Key |
KDMFKHBXJBQNRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCOC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


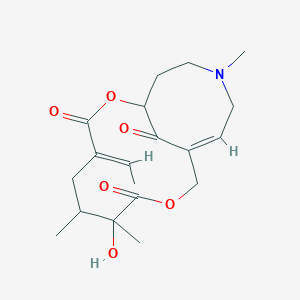
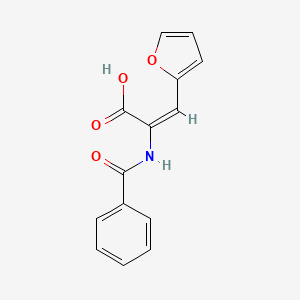
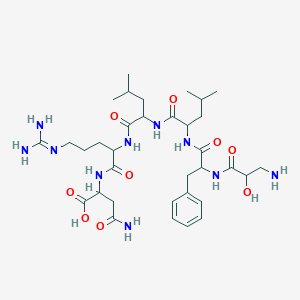
amine](/img/structure/B15095305.png)
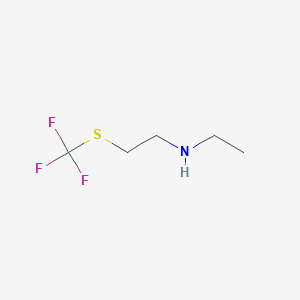
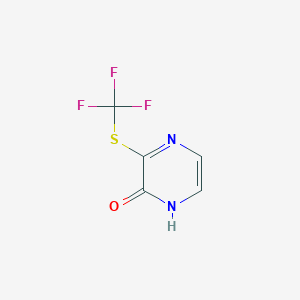
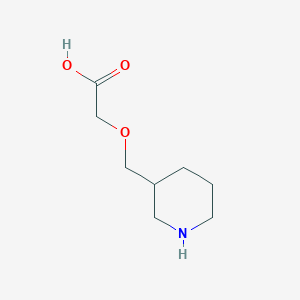
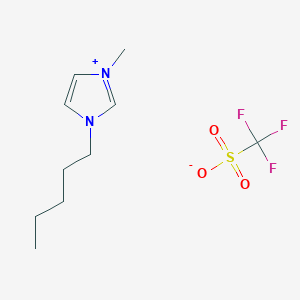
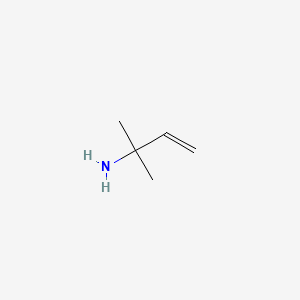

![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)
